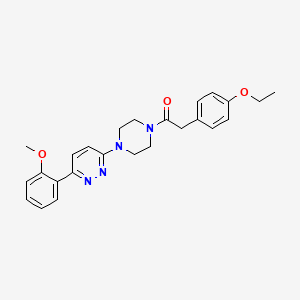

2-(4-Ethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

2-(4-Ethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic arylpiperazine-ethanone derivative with a pyridazine core. Its structure comprises:

- 4-Ethoxyphenyl group: Linked to the ethanone moiety, contributing to lipophilicity and metabolic stability.

- Piperazine ring: A central scaffold facilitating interactions with neurotransmitter receptors (e.g., dopamine, serotonin).

- 6-(2-Methoxyphenyl)pyridazin-3-yl substituent: A heterocyclic moiety that enhances receptor binding specificity.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-32-20-10-8-19(9-11-20)18-25(30)29-16-14-28(15-17-29)24-13-12-22(26-27-24)21-6-4-5-7-23(21)31-2/h4-13H,3,14-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEWTXZLUYRANK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.

The molecular formula of the compound is , with a molecular weight of approximately 432.52 g/mol. The structure features a piperazine ring, a pyridazine moiety, and ethoxy and methoxy substituents, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H28N4O3 |

| Molecular Weight | 432.52 g/mol |

| LogP | 3.7 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in metabolic disorders.

Biological Activity

Research indicates that 2-(4-Ethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits various biological activities:

- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like activity, possibly through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antidepressant Activity : A study conducted on rodents demonstrated that administration of the compound resulted in reduced depressive-like behaviors compared to control groups, suggesting its efficacy as a potential antidepressant .

- Anti-inflammatory Research : In vitro experiments showed that the compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cultures, indicating strong anti-inflammatory properties .

- Cancer Cell Line Testing : In vitro assays against human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Ethoxyphenyl)-1-(4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone exhibit significant anticancer properties. Studies have shown that derivatives of pyridazine can inhibit tumor growth by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have been documented to target Bcl-2 family proteins, which play a crucial role in regulating apoptosis .

Neuropharmacology

The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, making it a candidate for further investigation in the treatment of mood disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of pyridazine derivatives have shown promising results against various bacterial strains. The incorporation of the ethoxy and methoxy groups may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes . This suggests potential applications in developing new antimicrobial agents.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs fall into three categories:

Arylpiperazine-Ethanone Derivatives with Biphenyl or Indole Moieties

- 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Structural Similarity: Shares the arylpiperazine-ethanone backbone. Pharmacology: Exhibits anti-dopaminergic (D2 IC₅₀ = 12 nM) and anti-serotonergic (5-HT2A IC₅₀ = 8 nM) activity with reduced catalepsy risk compared to typical antipsychotics . Key Difference: The biphenyl group enhances blood-brain barrier penetration (QPlogBB = 0.65 vs. 0.42 for the target compound’s ethoxyphenyl group) .

- 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone (3g): Structural Similarity: Contains a sulfonylindole group instead of pyridazine. Pharmacology: Binds to 5-HT6 receptors (pKi = 7.73) and acts as an antagonist (IC₅₀ = 32 nM in calcium mobilization assays) . Key Difference: The sulfonylindole moiety confers higher 5-HT6 selectivity but lower dopamine receptor affinity than the pyridazine-based target compound .

Pyridazine/Triazole-Based Analogs

- 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone: Structural Similarity: Features a triazole ring fused to benzene. Key Difference: Fluorophenyl substitution improves metabolic stability but reduces CNS penetration compared to ethoxyphenyl .

- 2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-piperazinyl}ethanone: Structural Similarity: Triazolo-pyrimidine core vs. pyridazine. Pharmacology: Dual 5-HT2A/D3 receptor activity (Ki = 18 nM and 22 nM, respectively) due to electron-deficient heterocycle . Key Difference: The triazolo-pyrimidine group increases electron affinity (EA = -1.2 eV), enhancing serotonin receptor binding but introducing hepatotoxicity risks .

Sulfonyl- and Halogen-Substituted Derivatives

- 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone: Structural Similarity: Methylsulfonyl-piperazine and chlorophenyl groups. Pharmacology: Potent COX-2 inhibition (IC₅₀ = 0.8 µM) but negligible CNS activity due to sulfonyl hydrophilicity . Key Difference: The pyrazole core limits cross-reactivity with monoamine receptors compared to pyridazine .

Comparative Data Table

Research Findings and Implications

- Structural Determinants of Activity :

- Pyridazine vs. Triazole/Triazolo-pyrimidine : Pyridazine’s planar structure enhances π-π interactions with aromatic receptor residues, improving binding kinetics .

- Ethoxy vs. Methoxy Groups : Ethoxy increases lipophilicity (clogP = 3.8 vs. 3.2 for methoxy), favoring CNS penetration but slowing hepatic clearance .

- Pharmacological Trade-offs : Compounds with sulfonyl groups (e.g., 3g) exhibit high 5-HT6 selectivity but lose dopamine receptor engagement, limiting antipsychotic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.